

# Application Note & Protocol: Quantitative Analysis of Isodrin in Food Samples

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## Compound of Interest

Compound Name: *Isodrin*

Cat. No.: *B128732*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Isodrin** is an organochlorine pesticide, an isomer of aldrin, that was used to control insects.<sup>[1]</sup> Due to its persistence in the environment and potential risks to human health, monitoring its residue levels in food is crucial.<sup>[2][3]</sup> This document provides a detailed protocol for the quantitative analysis of **isodrin** in food samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for this purpose.<sup>[2][4]</sup> The protocol is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is suitable for a wide range of food matrices.<sup>[5][6]</sup>

## Experimental Protocols

This section details the step-by-step procedure for the extraction and analysis of **isodrin** from food samples.

### 1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in food.<sup>[6][7]</sup>

- Homogenization: A representative portion of the food sample (e.g., fruits, vegetables, grains) is homogenized to ensure a uniform consistency. For samples with low water content, a specific amount of water is added to create a slurry.[8]
- Extraction:
  - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add an appropriate volume of water to samples with low moisture content.[8]
  - Add 10 mL of acetonitrile.[4]
  - Add the QuEChERS extraction salts (e.g., 4 g  $\text{MgSO}_4$ , 1 g  $\text{NaCl}$ , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  - Cap the tube and shake vigorously for 1 minute.
  - Centrifuge at  $\geq 3000$  rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg  $\text{MgSO}_4$ , 50 mg Primary Secondary Amine - PSA).
  - Vortex for 30 seconds.
  - Centrifuge at a high speed for 2 minutes.
  - The resulting supernatant is ready for GC-MS analysis.

## 2. GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the determination of **isodrin**.[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

- Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.
- Injection: 1-2  $\mu\text{L}$  of the final extract is injected in splitless mode.
- Oven Temperature Program:
  - Initial temperature: 70°C, hold for 2 minutes.
  - Ramp: 25°C/minute to 150°C.
  - Ramp: 3°C/minute to 200°C.
  - Ramp: 8°C/minute to 280°C, hold for 10 minutes.
- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for **isodrin** should be monitored.

### 3. Method Validation

To ensure the reliability of the results, the analytical method must be validated.<sup>[9][10][11][12]</sup>

Key validation parameters include:

- Linearity: A calibration curve is constructed using a series of standard solutions of **isodrin** at different concentrations. The coefficient of determination ( $R^2$ ) should be  $\geq 0.99$ .<sup>[4][13]</sup>
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.<sup>[2][4]</sup>
- Accuracy and Precision (Recovery and RSD): Recovery studies are performed by spiking blank food samples with known concentrations of **isodrin**. The percentage recovery and relative standard deviation (RSD) are calculated. Acceptable recovery is typically within 70-120% with an RSD of  $\leq 20\%$ .<sup>[5][8]</sup>

- **Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples.[\[9\]](#)

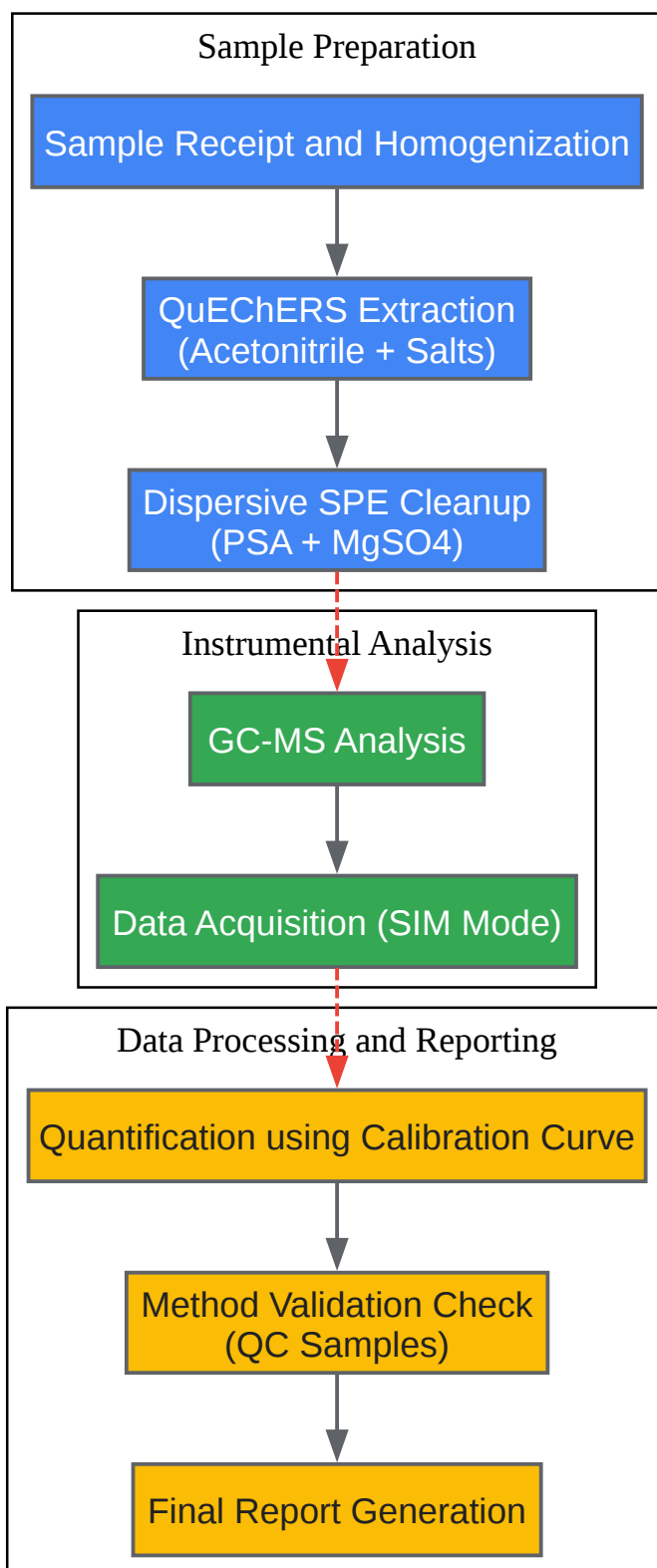
## Data Presentation

The following table summarizes the performance characteristics of a validated method for **isodrin** analysis in a food matrix (e.g., broccoli powder) using a combination of microextraction and GC-MS.[\[4\]](#)

Parameter	Result
Linearity ( $R^2$ )	0.9997 <a href="#">[4]</a>
Linear Range	7.14–507 ng g <sup>-1</sup> <a href="#">[4]</a>
Limit of Detection (LOD)	2.24 ng g <sup>-1</sup> <a href="#">[2]</a> <a href="#">[4]</a>
Limit of Quantification (LOQ)	7.47 ng g <sup>-1</sup> <a href="#">[2]</a> <a href="#">[4]</a>
Recovery	92.2%–108.9% <a href="#">[4]</a>
Relative Standard Deviation (%RSD)	<10%

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative analysis of **isodrin** in food samples.



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